N-methylpyrazolo[1,5-a]pyridine-2-carboxamide
CAS No.:
Cat. No.: VC15985565
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9N3O |
|---|---|
| Molecular Weight | 175.19 g/mol |
| IUPAC Name | N-methylpyrazolo[1,5-a]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C9H9N3O/c1-10-9(13)8-6-7-4-2-3-5-12(7)11-8/h2-6H,1H3,(H,10,13) |
| Standard InChI Key | CBXVGNCNNHPPGR-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)C1=NN2C=CC=CC2=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-Methylpyrazolo[1,5-a]pyridine-2-carboxamide consists of a bicyclic pyrazolo[1,5-a]pyridine core fused with a carboxamide group at the 2-position. The IUPAC name, N-methylpyrazolo[1,5-a]pyridine-2-carboxamide, reflects this substitution pattern . The SMILES notation (CNC(=O)C1=NN2C=CC=CC2=C1) and InChIKey (CBXVGNCNNHPPGR-UHFFFAOYSA-N) provide unambiguous representations of its structure .
Table 1: Key Identifiers and Descriptors
Computational Insights
Density functional theory (DFT) calculations predict moderate lipophilicity (XLogP3 = 0.7) and a polar surface area of 46.4 Ų, suggesting balanced solubility and membrane permeability . The molecule’s planar pyrazolo-pyridine system may facilitate π-π stacking interactions with biological targets, while the carboxamide group offers hydrogen-bonding capabilities critical for receptor binding .
Synthesis and Derivative Development
Proposed Synthetic Routes
Although no explicit synthesis for N-methylpyrazolo[1,5-a]pyridine-2-carboxamide is documented, analogous pyrazolo-pyridine carboxamides are typically synthesized via:
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Cyclocondensation: Reacting aminopyridines with α,β-unsaturated carbonyl compounds to form the pyrazolo-pyridine core .
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Amidation: Coupling pyrazolo[1,5-a]pyridine-2-carboxylic acid with methylamine using agents like PyBOP or HATU .
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Reductive Amination: Reducing cyano intermediates to aminomethyl derivatives followed by N-methylation .
Table 2: Hypothetical Synthesis Steps
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Core formation | Ethyl acetoacetate, hydrazine | 60–70% |
| 2 | Carboxylic acid activation | SOCl₂ or CDI | 85% |
| 3 | Amide coupling | Methylamine, DCM, RT | 75% |
Physicochemical and Pharmacokinetic Properties
Solubility and Permeability
The compound’s computed properties indicate moderate aqueous solubility (LogP = 0.7) and permeability, aligning with Lipinski’s Rule of Five criteria for drug-likeness . Its polar surface area (46.4 Ų) suggests limited blood-brain barrier penetration, favoring peripheral target engagement .
Metabolic Stability
In silico models predict susceptibility to hepatic oxidation via cytochrome P450 enzymes, particularly CYP3A4, due to the electron-rich pyridine ring . Primary amide hydrolysis is unlikely given the methyl substitution, enhancing metabolic stability compared to unsubstituted analogs .
| Target | Predicted IC₅₀ | Selectivity Rationale |
|---|---|---|
| DPP-4 | 10–100 nM | Carboxamide H-bonding |
| CDK9 | 50–200 nM | Planar core for ATP competition |
| Aurora Kinase A | 100–500 nM | Pyridine nitrogen coordination |
Future Research Directions
In Vitro Profiling
Priority studies should include:
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Enzyme Inhibition Assays: Screen against DPP-4, kinases, and phosphodiesterases.
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Cytotoxicity Screening: Evaluate efficacy in cancer cell lines (e.g., MCF-7, HepG2).
Structural Optimization
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Introduce electronegative substituents (e.g., F, Cl) at position 4 to enhance target affinity .
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Explore prodrug strategies (e.g., esterification) to improve oral bioavailability .
ADMET Profiling
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Assess hepatotoxicity and CYP inhibition risks using microsomal models.
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Validate computational predictions with in vivo pharmacokinetic studies.
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